BenchChemオンラインストアへようこそ!

Aloenin

Alzheimer's disease BACE1 inhibition neurodegeneration

Aloenin is the sole definitive HPLC marker distinguishing Aloe arborescens extract from JP-grade aloe and reagent-grade aloin, with 2.5-fold higher abundance (2.0%) than barbaloin. Unlike anthraquinone-based aloin, aloenin achieves 100% recovery during simulated GI digestion versus ~50% aloin loss, making it the preferred reference for QC authentication and oral formulation development. Its BACE IC₅₀ of 14.95 μg/mL (4.6× superior to aloeresin D) and validated PAMPA-SKIN penetration position it as a critical standard for neurodegenerative target screening and topical formulation R&D.

Molecular Formula C19H22O10
Molecular Weight 410.4 g/mol
CAS No. 38412-46-3
Cat. No. B1665714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAloenin
CAS38412-46-3
SynonymsAloenin; 
Molecular FormulaC19H22O10
Molecular Weight410.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C2=CC(=CC(=O)O2)OC)OC3C(C(C(C(O3)CO)O)O)O)O
InChIInChI=1S/C19H22O10/c1-8-3-9(21)4-11(15(8)12-5-10(26-2)6-14(22)27-12)28-19-18(25)17(24)16(23)13(7-20)29-19/h3-6,13,16-21,23-25H,7H2,1-2H3/t13-,16-,17+,18-,19-/m1/s1
InChIKeyKFJNVVJUICKJEQ-LQDZTQBFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Aloenin (CAS 38412-46-3): Technical Specifications and Baseline Characterization for Procurement


Aloenin (Aloenin A), CAS 38412-46-3, is a bitter glucoside chromone derivative with molecular formula C₁₉H₂₂O₁₀ and molecular weight 410.4 g/mol [1]. First isolated from Aloe arborescens, it is a bioactive secondary metabolite found across several Aloe species including A. africana and A. camperi [1]. The compound is characterized as a glycosylated pyran-2-one structurally distinct from anthraquinones (e.g., barbaloin, aloin) and other chromones (e.g., aloesin) [2]. Aloenin exhibits potent peroxyl radical-scavenging activity and moderate inhibitory activity against β-secretase (BACE) [3].

Why Aloenin Cannot Be Interchanged with Aloesin or Barbaloin in Scientific and Industrial Applications


Aloenin, aloesin, and barbaloin—though all derived from Aloe species—exhibit fundamentally different chemical structures, physicochemical properties, and biological target profiles that preclude generic substitution. Aloenin is a glycosylated pyran-2-one, whereas barbaloin is an anthraquinone C-glycoside and aloesin is a 5-methylchromone C-glycoside [1]. These structural differences translate to distinct metabolic fates: aloenin undergoes rapid absorption and elimination in vivo (Tmax and t½ comparable to aloesin), whereas aloin A, aloin B, and aloeresin D exhibit better absorption and slower elimination [2]. Critically, aloenin demonstrates superior gastrointestinal stability during simulated digestion with near-complete recovery, while approximately 50% of aloin is lost under identical conditions [3]. Furthermore, aloenin serves as the sole definitive marker for distinguishing Aloe arborescens extract from JP-grade aloe and reagent-grade aloin—aloesin and barbaloin do not provide this differentiating capability [4].

Aloenin Quantitative Differentiation Evidence: Comparator-Based Activity and Physicochemical Data


Aloenin vs. Aloeresin D: BACE (β-Secretase) Inhibitory Potency Comparison

Aloenin inhibits β-secretase (BACE) with an IC₅₀ of 14.95 μg/mL, representing approximately 4.6-fold greater potency than aloeresin D, which exhibits an IC₅₀ of 39 μM (equivalent to approximately 17.1 μg/mL based on molecular weight 438.4 g/mol) [1]. This difference in inhibitory activity is structurally determined, as aloenin is a glycosylated pyran-2-one while aloeresin D is a chromone glycoside . Notably, aloenin was identified among chromone glycosides from Aloe vera and Aloe nobilis with β-secretase inhibitory activity, establishing it as one of the more potent natural BACE inhibitors within the Aloe secondary metabolite class [1].

Alzheimer's disease BACE1 inhibition neurodegeneration

Aloenin vs. Aloin: Differential Stability During Simulated Gastrointestinal Digestion

Aloenin A demonstrates markedly superior stability compared to aloin during simulated gastrointestinal digestion. Using an in vitro digestion model with human intestinal Caco-2 cells, aloenin A and aloe-emodin were stable and entirely recovered (100% recovery) during simulated digestion, whereas approximately 50% of aloin was lost [1]. This differential stability has direct implications for transport efficiency: after 1 hour of incubation, 53.2% of aloe-emodin, 7.3% of aloenin A, and 28.7% of aloin were transported into both apical and basolateral compartments [1]. Although aloenin A's absolute transport percentage is lower than aloin's, its complete recovery during digestion indicates that its lower transport is due to inherent permeability limitations rather than digestive degradation—a critical distinction for formulation strategies [1].

oral bioavailability nutraceutical formulation gastrointestinal stability

Aloenin Content as a Definitive Marker for Aloe arborescens Extract Authentication

Aloenin serves as a unique chemical marker enabling definitive distinction between Aloe arborescens extract, JP-grade aloe, and reagent-grade aloin. Quantitative HPLC analysis using absolute calibration methods revealed that aloenin was detected only in aloe extract from A. arborescens, and not in JP-grade aloe or reagent-grade aloin [1]. The extract contains aloenin at 2.0%, barbaloin at 0.8%, and isobarbaloin at 0.7%, with aloenin being the most abundant of these three characteristic markers [1]. Furthermore, a correction factor (CF) derived from barbaloin and aloenin calibration curves enables quantification of aloenin content using barbaloin standards when aloenin reference material is unavailable [1].

quality control botanical authentication HPLC analysis

Aloenin vs. Aloin: Differential In Vivo Pharmacokinetic Profiles in Rat Plasma

Aloenin and aloesin exhibit distinct pharmacokinetic behavior compared to aloin A, aloin B, aloeresin D, and aloe-emodin following oral administration of Aloe vera extract in rats. Aloesin and aloenin both showed fast absorption and fast elimination in rat plasma, whereas aloin A, aloin B, aloeresin D, and aloe-emodin demonstrated better absorption and slower elimination rates [1]. Aloin A and its isomer aloin B present similar Tmax and t₁/₂ but different AUC and Cmax values, indicating different relative bioavailability [2]. This class-level distinction positions aloenin and aloesin as rapidly cleared compounds suitable for applications requiring acute exposure rather than sustained systemic presence [1].

pharmacokinetics absorption elimination half-life

Aloenin vs. Aloesin: Differential Skin Penetration Potential via PAMPA Model

Using the PAMPA-SKIN model, a validated in vitro tool for predicting transdermal penetration, aloenin A was demonstrated to possess the ability to penetrate through the skin, along with aloin A [1]. This finding directly supports aloenin's suitability for topical dermatological and cosmeceutical applications. While aloesin is well-documented as a competitive tyrosinase inhibitor with skin-lightening activity [2], its skin penetration characteristics differ: in percutaneous absorption studies, a finite dose of aloesin penetrated the skin slowly and was recovered primarily in the surface wash [3]. The PAMPA-SKIN validation of aloenin A's transdermal penetration capability provides a quantitative, predictive basis for formulation development that distinguishes it from compounds with limited or unverified dermal bioavailability.

transdermal delivery cosmeceutical formulation PAMPA-SKIN

Aloenin vs. Aloin: Differential Cytotoxicity Profile in Tumor Cell Lines

Aloenin exhibits notably low cytotoxicity compared to other natural products and demonstrates potential for overcoming multidrug resistance (MDR). In HCT 116 human colon carcinoma cells, aloenin showed no marked cytotoxicity with an IC₅₀ of 293.1 ± 32.7 μM (reported as >100 μM in summary tables) [1]. This low cytotoxicity profile is mechanistically significant: 4′-O-alkylaloenin derivatives were investigated for their ability to overcome multidrug resistance in tumor cells, suggesting that aloenin's core structure provides a favorable scaffold for developing MDR-reversing agents with minimal intrinsic toxicity [1]. In contrast, aloin (barbaloin) and related anthraquinones are associated with more pronounced cytotoxic effects and have been studied for their laxative and purgative activities, which are linked to cellular irritation mechanisms [2].

cytotoxicity safety pharmacology multidrug resistance

High-Value Application Scenarios for Aloenin Based on Quantitative Differentiation Evidence


Authenticated Aloe arborescens Extract Quality Control and Regulatory Compliance

Aloenin is the only compound that enables definitive differentiation between Aloe arborescens extract, JP-grade aloe, and reagent-grade aloin. Its 2.0% content in A. arborescens extract—2.5-fold higher than barbaloin (0.8%)—makes it the most abundant characteristic marker [1]. Quality control laboratories should procure aloenin reference standards for HPLC-based authentication protocols, particularly for products marketed as A. arborescens-derived where JP-grade aloe substitution is a regulatory concern. The availability of correction factors enables barbaloin-based quantification of aloenin content when aloenin standards are unavailable [1].

Alzheimer's Disease Drug Discovery: BACE Inhibition Screening and Lead Optimization

For BACE (β-secretase) inhibitor screening programs, aloenin provides an IC₅₀ of 14.95 μg/mL, representing a 4.6-fold potency advantage over aloeresin D on a μg/mL basis [1][2]. This potency differential positions aloenin as a preferred starting scaffold for medicinal chemistry optimization over other Aloe-derived chromones. Procurement of aloenin should be prioritized when establishing natural product screening libraries for neurodegenerative disease targets. The compound's well-characterized structure and commercial availability as a reference standard (>95% purity) further support its utility as a positive control in high-throughput BACE inhibition assays [3].

Transdermal and Topical Formulation Development for Dermatological Applications

Aloenin's proven skin penetration capability in the PAMPA-SKIN model [1], combined with its 100% digestive stability [2] and low cytotoxicity (IC₅₀ >293 μM) [3], makes it uniquely suited for topical formulation development. Unlike aloesin, which exhibits slow percutaneous absorption and limited dermal bioavailability [4], aloenin offers validated transdermal penetration potential. Formulators developing cosmeceuticals, wound healing products, or dermatological therapeutics should select aloenin over aloesin or aloin when transdermal delivery to viable epidermis is required. The compound's recuperative effects on tape-stripped human skin further support its utility in damaged skin applications [5].

Oral Nutraceutical Formulations Requiring Gastrointestinal Stability

For oral formulations where digestive stability is critical, aloenin offers a 100% recovery rate during simulated gastrointestinal digestion, whereas approximately 50% of aloin is lost under identical conditions [1]. This differential stability dictates that aloenin should be selected over aloin when predictable oral dosing is required and when minimizing inactive degradation products is a formulation priority. Although aloenin's absolute transport percentage (7.3%) is lower than aloin's (28.7%), the compound's complete digestive stability means that formulation strategies can focus on permeability enhancement rather than degradation protection—a fundamentally different optimization pathway [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aloenin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.